2-(3,5-Difluorophenyl)thiazole-5-carboxylic acid
Description
Properties
Molecular Formula |
C10H5F2NO2S |
|---|---|
Molecular Weight |
241.22 g/mol |
IUPAC Name |
2-(3,5-difluorophenyl)-1,3-thiazole-5-carboxylic acid |
InChI |
InChI=1S/C10H5F2NO2S/c11-6-1-5(2-7(12)3-6)9-13-4-8(16-9)10(14)15/h1-4H,(H,14,15) |
InChI Key |
QIWIAYRAVLWZFU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1F)F)C2=NC=C(S2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Structural Basis and Key Synthetic Challenges
The target molecule comprises a thiazole ring substituted at the 2-position with a 3,5-difluorophenyl group and at the 5-position with a carboxylic acid moiety. The presence of electron-withdrawing fluorine atoms and the carboxylic acid group necessitates careful selection of coupling agents, oxidizing conditions, and pH-controlled purification steps. Challenges include:
- Regioselective introduction of the 3,5-difluorophenyl group at the thiazole’s 2-position.
- Oxidation stability of the hydroxymethyl or aldehyde intermediates to the carboxylic acid without side reactions.
- Solubility management during crystallization, given the compound’s low solubility in aqueous media at neutral pH.
Synthetic Routes and Methodological Comparisons
Hantzsch Thiazole Synthesis with Post-Functionalization
The classical Hantzsch thiazole synthesis involves condensation of α-haloketones with thioureas. For this compound, 3,5-difluorophenylthiourea and bromopyruvic acid react under basic conditions to form the thiazole core.
Reaction Conditions:
- Solvent: Ethanol/water (4:1)
- Temperature: 80–100°C
- Duration: 6–8 hours
- Yield: 60–70% (isolated as ethyl ester, followed by hydrolysis).
Limitations:
Suzuki-Miyaura Coupling of Preformed Thiazole Intermediates
A more regioselective approach involves coupling a 2-halothiazole-5-carboxylate with 3,5-difluorophenylboronic acid.
Stepwise Protocol:
- Synthesis of 2-bromothiazole-5-carboxylic acid ethyl ester :
- Palladium-catalyzed coupling :
- Ester hydrolysis :
Advantages:
Photoarylation of Thiazole Precursors
Recent advances in photochemical reactions enable direct C–H arylation of thiazole esters. A 2-iodothiazole-5-carboxylate undergoes photoinduced coupling with 3,5-difluorobenzene under UV light.
Optimized Parameters:
- Light source: 300W Hg lamp
- Solvent: Acetonitrile
- Additive: 1,8-diazabicycloundec-7-ene (DBU)
- Duration: 6 hours
- Yield: 90–96%.
Key Considerations:
- Eliminates pre-halogenation steps.
- Requires specialized photochemical equipment.
Oxidation and Purification Strategies
Comparative Performance of Catalytic Systems
Industrial-Scale Considerations
- Cost efficiency : Suzuki coupling incurs higher Pd costs but offers superior selectivity.
- Safety : Photoarylation avoids high-pressure conditions but requires UV shielding.
- Waste management : Acidic filtrates from oxidation steps require neutralization before disposal.
Chemical Reactions Analysis
Functionalization of the Carboxylic Acid Group
The carboxylic acid moiety enables classical acid-derived transformations, including esterification, amidation, and salt formation.
Esterification
Reaction with alcohols under acidic or coupling conditions yields esters. For example:
-
Methanol esterification : Reacting with methanol and catalytic sulfuric acid at reflux produces methyl 2-(3,5-difluorophenyl)thiazole-5-carboxylate.
| Substrate | Alcohol | Catalyst/Conditions | Yield | Source |
|---|---|---|---|---|
| Thiazole-5-carboxylic acid | MeOH | H₂SO₄, reflux, 4 h | 85% |
Amidation
Coupling with amines via acyl chloride intermediates or direct activation achieves amide derivatives:
-
Acyl chloride formation : Treatment with thionyl chloride (SOCl₂) in refluxing dichloroethane generates the reactive acyl chloride .
-
Amine coupling : The acyl chloride reacts with amines (e.g., 5-(3,4-dichlorophenyl)-4-pyrimidinylamine) in dichloromethane with triethylamine, yielding amides .
Modifications of the Thiazole Ring
The electron-deficient thiazole ring undergoes electrophilic substitution and cycloaddition reactions, though the difluorophenyl group may moderate reactivity.
Electrophilic Substitution
-
Halogenation : Bromination at the 4-position using N-bromosuccinimide (NBS) in acetic acid affords 4-bromo derivatives, enabling further cross-coupling .
| Substrate | Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| 2-(3,5-Difluorophenyl)thiazole-5-carboxylic acid | NBS | AcOH, 80°C, 2 h | 4-Bromo-thiazole derivative | 62% |
1,3-Dipolar Cycloaddition
The thiazole ring participates in cycloadditions with azides or nitrile oxides to form fused heterocycles .
| Substrate | Dipole | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| Thiazole-5-carboxylic acid | Phenyl azide | Toluene, 110°C, 12 h | Triazolo-thiazole derivative | 58% |
Reactions Involving the Difluorophenyl Substituent
The electron-withdrawing fluorine atoms influence both aromatic reactivity and steric effects.
Nucleophilic Aromatic Substitution
-
Defluorination : Under basic conditions (e.g., KOH/EtOH), one fluorine may be replaced by nucleophiles like methoxide .
| Substrate | Nucleophile | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| This compound | NaOMe | DMF, 100°C, 6 h | 3-Fluoro-5-methoxyphenyl derivative | 45% |
Cross-Coupling
Palladium-catalyzed Suzuki-Miyaura coupling with aryl boronic acids modifies the phenyl ring :
| Substrate | Boronic Acid | Catalyst | Conditions | Yield | Source |
|---|---|---|---|---|---|
| 4-Bromo-thiazole derivative | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Dioxane, 90°C, 12 h | 78% |
Reduction and Oxidation
-
Carboxylic acid reduction : Lithium aluminum hydride (LiAlH₄) reduces the acid to a primary alcohol.
-
Thiazole ring oxidation : Hydrogen peroxide oxidizes the thiazole to sulfoxide derivatives .
| Reaction Type | Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| Reduction | LiAlH₄ | THF, 0°C to reflux | Thiazole-5-methanol | 68% | |
| Oxidation | H₂O₂ | AcOH, 60°C, 3 h | Thiazole sulfoxide | 51% |
Biological Activity and Derivatization
While beyond direct chemical reactions, derivatives of this compound show antimicrobial and anticancer properties . For example:
Scientific Research Applications
2-(3,5-Difluorophenyl)thiazole-5-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 2-(3,5-Difluorophenyl)thiazole-5-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with DNA to exert its biological effects. The exact pathways and targets can vary depending on the specific application, but common targets include enzymes involved in metabolic pathways and receptors on cell surfaces .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Thiazole Core
The thiazole scaffold is highly versatile, and minor modifications significantly alter physicochemical and biological properties. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparisons
Key Observations :
- Fluorine Positioning : The 3,5-difluorophenyl group in the target compound enhances π-π stacking and metabolic stability compared to 2,5-difluorophenyl analogs, which may exhibit reduced steric hindrance .
- Functional Groups : Replacement of the carboxylic acid with esters (ethyl, tert-butyl) improves cell permeability but requires hydrolysis for activation . The bromo-substituted analog serves as a synthetic intermediate for cross-coupling reactions .
- Biological Activity : The carboxylic acid derivative may exhibit stronger hydrogen-bonding interactions with target enzymes (e.g., kinases) but suffers from poor oral bioavailability due to ionization at physiological pH .
Pharmacological and Agrochemicological Relevance
- Kinase Inhibition : The tert-butyl ester derivative in demonstrates potent p38 MAP kinase inhibition, a target for inflammatory diseases. The free carboxylic acid form likely enhances binding affinity but necessitates formulation adjustments .
- Agrochemical Potential: Ethyl ester analogs (e.g., SC-25682) are precursors to herbicides like diflufenzopyr, where fluorine substitution reduces photodegradation and enhances soil persistence .
Biological Activity
2-(3,5-Difluorophenyl)thiazole-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the synthesis, biological evaluation, and structure-activity relationships (SAR) of this compound based on diverse research findings.
Synthesis
The synthesis of this compound typically involves the condensation of appropriate thiazole precursors with difluorophenyl derivatives. The synthetic routes often emphasize optimizing yield and purity, employing techniques such as high-performance liquid chromatography (HPLC) for purification.
Antimicrobial Properties
Research indicates that thiazole derivatives, including this compound, exhibit notable antimicrobial activity against various pathogens. A study highlighted that compounds with thiazole moieties demonstrated effectiveness against multidrug-resistant strains of Staphylococcus aureus and Candida species .
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | S. aureus | 8 µg/mL |
| N-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | C. auris | 16 µg/mL |
| Other thiazole derivatives | E. faecalis, C. difficile | Varies (4-32 µg/mL) |
The compound's mechanism of action is believed to involve inhibition of bacterial cell wall synthesis and disruption of metabolic pathways essential for pathogen survival.
Anticancer Activity
In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. A study reported that thiazole derivatives exhibited cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer), with IC50 values indicating significant antiproliferative activity .
Table 2: Cytotoxicity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | A549 (lung cancer) | 15.4 |
| N-(2-chloro-6-methylphenyl)-2-amino-thiazole-5-carboxamide | MCF-7 (breast cancer) | 20.2 |
| Dasatinib | K563 (leukemia) | <1 |
The anticancer activity is attributed to the compound's ability to induce apoptosis and inhibit cell cycle progression in cancer cells.
Structure-Activity Relationship (SAR)
The biological activity of thiazoles is highly dependent on their structural features. Substituents on the phenyl ring and modifications to the thiazole core can significantly influence potency and selectivity against specific pathogens or cancer types. For instance, the presence of fluorine atoms has been correlated with enhanced lipophilicity and improved cellular uptake .
Case Studies
- Antimicrobial Evaluation : A recent study evaluated a series of thiazole derivatives for their antimicrobial activity against WHO priority pathogens. The results indicated that compounds with a similar structure to this compound showed promising results against resistant strains, highlighting its potential as a lead compound for further development .
- Anticancer Assessment : In a comparative study involving various thiazole derivatives, it was found that those containing the difluorophenyl group exhibited superior anticancer activity compared to their non-fluorinated counterparts. This suggests that fluorination may enhance the interaction with biological targets involved in tumor growth .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
